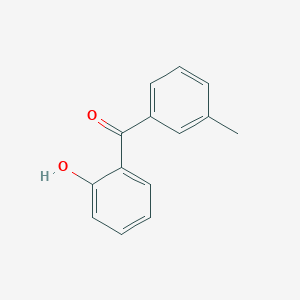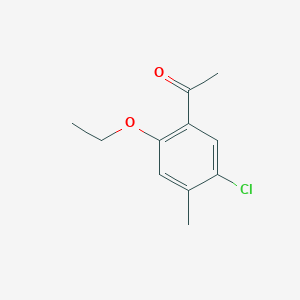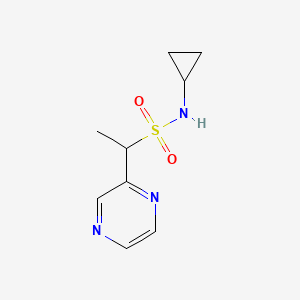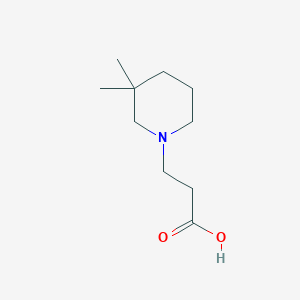![molecular formula C11H19NO B13975039 (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a cyclopropyl group attached to a spiro[3.4]octane ring system, which includes an azaspiro moiety and a methanol functional group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable cyclopropylamine derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions
Industrial Production Methods
Industrial production of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic processes, advanced purification techniques, and continuous flow reactors to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Cbz-6-azaspiro[3.4]octan-8-yl)methanol
- {2-oxa-6-azaspiro[3.4]octan-8-yl}methanol
- {6-azaspiro[3.4]octan-8-yl}methanol hydrochloride
Uniqueness
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
(6-cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C11H19NO/c13-7-9-5-11(6-9)3-4-12(8-11)10-1-2-10/h9-10,13H,1-8H2 |
Clé InChI |
KWQLHJBOZVVDFS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(C2)CC(C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)



